2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
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Description
2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H24N4O3S2 and its molecular weight is 444.57. The purity is usually 95%.
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Scientific Research Applications
Potential Inhibitors of 15-Lipoxygenase
Derivatives similar to the target compound have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase, an enzyme involved in the inflammatory process and various diseases. Compounds with related structures showed significant inhibition, suggesting potential for the development of anti-inflammatory agents (Asghari et al., 2016).
Biological Activities Exploration
Hybrid molecules containing penicillanic acid or cephalosporanic acid moieties have been investigated for their antimicrobial, antilipase, and antiurease activities. These studies indicate that compounds with structural similarities to the target chemical might have applications in combating microbial infections and could serve as leads in the development of new antibiotics (Başoğlu et al., 2013).
Anticancer Research
Research on thiazolyl(hydrazonoethyl)thiazoles, which share a similar heterocyclic framework with the target compound, has been conducted to evaluate their potential as anti-breast cancer agents. These compounds exhibited promising activities against MCF-7 tumor cells, suggesting that the target compound may also have applications in cancer research (Mahmoud et al., 2021).
Properties
IUPAC Name |
2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S2/c1-2-25-18-10-6-7-11-19(18)30(27,28)22-21(25)29-16-20(26)24-14-12-23(13-15-24)17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWRCIRKXAEXEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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